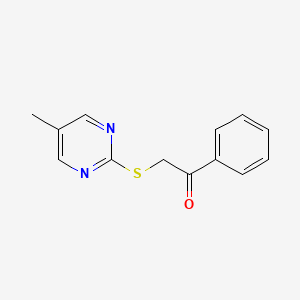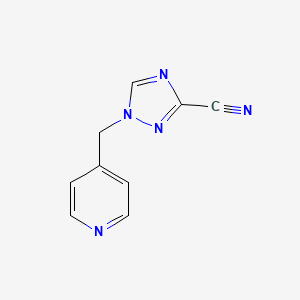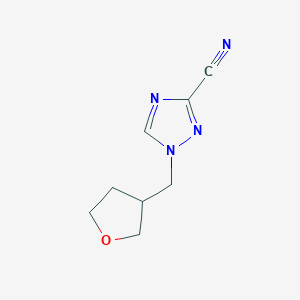
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are small molecules that can selectively inhibit the activity of JAK enzymes. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation can lead to various diseases such as autoimmune disorders, cancer, and inflammation.
作用机制
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid selectively inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules such as signal transducers and activators of transcription (STATs). This leads to the suppression of cytokine signaling and the modulation of immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and to increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, and to promote the differentiation of regulatory T cells (Tregs). These effects contribute to the suppression of autoimmune responses and the modulation of immune tolerance.
实验室实验的优点和局限性
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has several advantages for laboratory experiments, such as its high selectivity and potency for JAK3 inhibition, its well-defined mechanism of action, and its availability as a synthetic compound. However, it also has some limitations, such as its potential off-target effects on other JAKs or kinases, its potential toxicity or adverse effects on immune function, and its limited solubility or stability in certain experimental conditions.
未来方向
For research could include the optimization of 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid or its analogs for improved selectivity, potency, and pharmacokinetics, the evaluation of their efficacy and safety in preclinical and clinical studies, the identification of biomarkers or patient subgroups for personalized treatment, and the exploration of their potential applications in other diseases or biological processes.
合成方法
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid group is then activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with 3-thiophen-2-ylpropanoic acid to form the amide bond. The Boc protecting group is then removed, and the resulting compound is chlorinated with thionyl chloride to give this compound.
科学研究应用
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to selectively inhibit the JAK3 enzyme, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the development and function of immune cells, and their dysregulation can lead to autoimmune disorders.
属性
IUPAC Name |
2-chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-12-5-3-9(8-11(12)14(18)19)16-13(17)6-4-10-2-1-7-20-10/h1-3,5,7-8H,4,6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCMBUCIWWRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)





![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)

![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)